molecular formula C23H29N3O3 B11285451 Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate

Cat. No.: B11285451
M. Wt: 395.5 g/mol
InChI Key: DTMNPHLHSCNGEY-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a benzamido group, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. This intermediate is then reacted with 4-ethylpiperazine to yield 3-(3,4-dimethylbenzamido)-4-ethylpiperazine.

    Esterification: The final step involves the esterification of the benzamido intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dimethylbenzamido)-4-(4-methylpiperazin-1-YL)benzoate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    Methyl 3-(3,4-dimethylbenzamido)-4-(4-phenylpiperazin-1-YL)benzoate: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.

Uniqueness

Methyl 3-(3,4-dimethylbenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring can influence its binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H29N3O3/c1-5-25-10-12-26(13-11-25)21-9-8-19(23(28)29-4)15-20(21)24-22(27)18-7-6-16(2)17(3)14-18/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27)

InChI Key

DTMNPHLHSCNGEY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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